4-iodo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole
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Overview
Description
4-iodo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an iodine atom at the 4-position, an isopropyl group at the 1-position, and a methoxymethyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the isopropyl group: This step involves the alkylation of the pyrazole ring at the 1-position using isopropyl halide under basic conditions.
Introduction of the methoxymethyl group: This can be done by reacting the pyrazole with methoxymethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-iodo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other groups through nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction under appropriate conditions.
Coupling reactions: The iodine atom can participate in coupling reactions such as Suzuki or Heck coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Coupling reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-azido-1-isopropyl-3-(methoxymethyl)-1H-pyrazole.
Scientific Research Applications
4-iodo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole has various applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of enzyme interactions or receptor binding.
Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-iodo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and other functional groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-iodo-1-isopropyl-3-methyl-1H-pyrazole
- 4-iodo-1-isopropyl-3-(hydroxymethyl)-1H-pyrazole
- 4-iodo-1-isopropyl-3-(chloromethyl)-1H-pyrazole
Uniqueness
4-iodo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole is unique due to the presence of the methoxymethyl group, which can influence its reactivity and interactions compared to similar compounds. This functional group can affect the compound’s solubility, stability, and overall chemical behavior.
Properties
IUPAC Name |
4-iodo-3-(methoxymethyl)-1-propan-2-ylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IN2O/c1-6(2)11-4-7(9)8(10-11)5-12-3/h4,6H,5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXZSNPTWOUZBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)COC)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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